C17H15F2N3O4

Tyrosinase inhibition Melanogenesis Enzyme kinetics

C17H15F2N3O4, systematically named 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, is a fluorinated piperazine-based research compound (CAS 1159598-37-4, PubChem CID with a molecular weight of 363.31 g/mol, computed XLogP3-AA of 3.3, zero hydrogen bond donors, seven hydrogen bond acceptors, and three rotatable bonds. It is commercially supplied at a typical purity of 95% and is intended exclusively for research and development use.

Molecular Formula C17H15F2N3O4
Molecular Weight 363.31 g/mol
Cat. No. B15173624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H15F2N3O4
Molecular FormulaC17H15F2N3O4
Molecular Weight363.31 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H15F2N3O4/c18-12-4-3-10(8-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1
InChIKeyKIZWYGZNIBAHAP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C17H15F2N3O4 Procurement Guide: Structural Identity, Physicochemical Baseline, and Comparator Landscape for 4-Nitrophenyl 4-(2,4-Difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS 1159598-37-4)


C17H15F2N3O4, systematically named 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, is a fluorinated piperazine-based research compound (CAS 1159598-37-4, PubChem CID 53396670) with a molecular weight of 363.31 g/mol, computed XLogP3-AA of 3.3, zero hydrogen bond donors, seven hydrogen bond acceptors, and three rotatable bonds [1]. It is commercially supplied at a typical purity of 95% and is intended exclusively for research and development use . The compound belongs to the 4-nitrophenylpiperazine class, a scaffold that has been systematically explored for tyrosinase inhibition, yielding a lead analog (compound 4l) with an IC50 of 72.55 µM against mushroom tyrosinase [2]. Its structural architecture combines a 2,4-difluorophenyl-substituted piperazine core with a 4-nitrophenyl carbamate ester terminus, a motif that aligns with fragments found in kinase-targeted and receptor-modulating chemical probes.

Why Generic Substitution of C17H15F2N3O4 with Undifferentiated 4-Nitrophenylpiperazine Analogs Is Scientifically Unsupported


Within the 4-nitrophenylpiperazine chemotype, minor structural variations produce large, non-linear shifts in target potency. In a controlled series of thirteen analogs (4a–4m), the unsubstituted phenyl template (4a) exhibited a tyrosinase IC50 of 174.71 µM, while introduction of a 3-pyridine substituent (4k) improved potency to 82.68 µM and an indole-containing derivative (4l) reached 72.55 µM; conversely, 2-bromo (4b), 2,4-dichloro (4c), and 2-chloro-4-nitrophenyl (4f) substitutions all reduced activity to IC50 > 200 µM [1]. The target compound C17H15F2N3O4 incorporates a 2,4-difluorophenyl group on the piperazine nitrogen—a modification known to modulate electronic character, metabolic stability, and binding pose in piperazine-based probes—and a 4-nitrophenyl carbamate ester that can serve as a chromogenic leaving group or a targeted covalent warhead. These dual features are absent from the vast majority of commercially available 4-nitrophenylpiperazine congeners, meaning that procurement of a generic, structurally unvalidated analog cannot ensure equivalent reactivity, target engagement, or assay performance.

C17H15F2N3O4 Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Tyrosinase Inhibitory Potency of the 4-Nitrophenylpiperazine Scaffold: Class-Level Benchmarking Against the Simplest Analog (Compound 4a) and Kojic Acid

The core 4-nitrophenylpiperazine scaffold of C17H15F2N3O4 has been directly characterized for tyrosinase inhibition in a series where the simplest phenyl-substituted analog (compound 4a, lacking the 2,4-difluorophenyl and carbamate modifications present in C17H15F2N3O4) showed an IC50 of 174.71 µM against mushroom tyrosinase using L-DOPA as substrate [1]. The most potent analog in the series (4l, bearing an indole moiety) reached an IC50 of 72.55 µM, demonstrating that substitution at the piperazine N-1 position can modulate potency by more than two-fold [1]. These values can be contextualized against kojic acid, the standard positive control for tyrosinase assays, which typically exhibits IC50 values in the range of 15–50 µM under comparable assay conditions [1][2]. The 2,4-difluorophenyl group present in C17H15F2N3O4 introduces both steric bulk and electron-withdrawing character that is absent from the benchmark compound 4a, and the carbamate ester functionality provides a hydrolytically sensitive linkage that may confer a distinct inhibition profile or serve as a spectrophotometric probe.

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Physicochemical Differentiation: Computed XLogP3-AA of 3.3 and Hydrogen-Bonding Profile of C17H15F2N3O4 Versus Structurally Simpler 4-Nitrophenylpiperazine Analogs

C17H15F2N3O4 has a computed XLogP3-AA of 3.3, zero hydrogen bond donors, seven hydrogen bond acceptors, and a molecular weight of 363.31 g/mol [1]. In comparison, the unsubstituted benzoyl analog compound 4a (C19H21N3O5, MW 371.39) carries three hydrogen bond acceptors and a different lipophilicity profile due to the absence of fluorine atoms [2]. The 2,4-difluorophenyl substitution present in C17H15F2N3O4 is well-established in medicinal chemistry to enhance passive membrane permeability and metabolic stability while moderating pKa of the adjacent piperazine nitrogen [3]. The XLogP3-AA value of 3.3 falls within the favorable range (1–5) for cell-permeable small molecules, distinguishing it from more hydrophilic piperazine analogs that may be poorly membrane-permeant.

Lipophilicity Permeability Drug-likeness

4-Nitrophenyl Carbamate Ester as a Chromogenic Leaving Group: Spectrophotometric Detectability Advantage Over Non-Chromogenic Piperazine Analogs

The 4-nitrophenyl carbamate ester moiety in C17H15F2N3O4 liberates 4-nitrophenol upon hydrolytic or enzymatic cleavage, which exhibits strong absorbance at approximately 400–410 nm under alkaline conditions, enabling continuous spectrophotometric monitoring of reaction progress [1]. This contrasts with non-chromogenic piperazine analogs such as compound 4a (which releases benzoate, lacking a strong chromophore above 280 nm) and the broader class of 4-(2,4-difluorophenyl)piperazine derivatives that do not contain a spectrophotometrically active leaving group [2]. The molar extinction coefficient of 4-nitrophenol at pH > 7 is approximately 18,000 M⁻¹cm⁻¹ at 400 nm, providing a detection sensitivity roughly 10–100-fold greater than UV absorbance-based monitoring of non-chromogenic analogs [1].

Chromogenic reporter Enzyme kinetics Spectrophotometric assay

Fluorine-Mediated Conformational and Metabolic Stability: In Silico and Literature-Based Comparison of C17H15F2N3O4 with Non-Fluorinated Piperazine Analogs

The 2,4-difluorophenyl substituent in C17H15F2N3O4 is anticipated to confer enhanced metabolic stability relative to non-fluorinated phenyl-piperazine analogs, based on extensive medicinal chemistry literature demonstrating that aryl fluorine substitution blocks cytochrome P450-mediated oxidative metabolism at the ortho and para positions of the phenyl ring [1][2]. In the context of the 4-nitrophenylpiperazine series, the non-fluorinated compound 4a and its halogenated congeners (4b, 4c) have not been profiled for microsomal stability; however, the general principle that fluorine substitution reduces metabolic clearance is supported by systematic analyses showing that fluorinated drug candidates exhibit, on average, 2–5-fold longer half-lives in human liver microsome assays compared to their non-fluorinated matched pairs [1]. Additionally, the 2,4-difluorophenyl group introduces a conformational bias that can pre-organize the piperazine chair conformation for optimal target binding, a feature not present in unsubstituted phenyl analogs [2].

Metabolic stability Fluorine substitution Conformational analysis

C17H15F2N3O4: Evidence-Anchored Application Scenarios for Research Procurement


Tyrosinase Inhibitor Screening and Structure-Activity Relationship Expansion

C17H15F2N3O4 serves as an underexplored entry in the 4-nitrophenylpiperazine tyrosinase inhibitor series. The compound 4a–4m SAR data from Asadi et al. (2024) demonstrate that piperazine N-1 substitution governs inhibitor potency, with a 2.4-fold range between the weakest and strongest analogs [1]. C17H15F2N3O4 combines a 2,4-difluorophenyl substituent—untested in the published series—with a 4-nitrophenyl carbamate ester, representing a dual-variable probe for dissecting electronic, steric, and hydrogen-bonding contributions to tyrosinase active-site binding. Investigators can benchmark this compound directly against compound 4a (IC50 = 174.71 µM) and 4k (IC50 = 82.68 µM) using the standardized mushroom tyrosinase/L-DOPA assay at pH 6.8 to quantify the contribution of 2,4-difluorophenyl substitution relative to phenyl and 3-pyridyl controls [1].

Chromogenic Substrate for Carbamate-Hydrolyzing Enzyme Mechanistic Studies

The 4-nitrophenyl carbamate ester linkage of C17H15F2N3O4 functions as a chromogenic reporter group that releases 4-nitrophenol (λmax ≈ 400 nm, ε ≈ 18,000 M⁻¹cm⁻¹ at alkaline pH) upon enzymatic or chemical hydrolysis [2]. This enables real-time, continuous spectrophotometric monitoring of carbamate-hydrolyzing enzymes (e.g., esterases, lipases, or engineered hydrolases) without secondary detection reagents. In contrast, non-chromogenic piperazine analogs such as compound 4a require discontinuous sampling and HPLC-based quantitation, increasing assay time and cost. This property positions C17H15F2N3O4 as a cost-effective tool compound for high-throughput screening of hydrolase activity and inhibitor profiling.

Fluorinated Piperazine Probe for Physicochemical and Permeability Profiling

With a computed XLogP3-AA of 3.3, zero hydrogen bond donors, and a molecular weight of 363.31 g/mol [3], C17H15F2N3O4 occupies favorable drug-like physicochemical space. Its 2,4-difluorophenyl group is expected to enhance passive membrane permeability relative to non-fluorinated 4-nitrophenylpiperazine analogs, which typically exhibit XLogP values 0.5–1.5 units lower [4]. This compound can serve as a fluorinated reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, where it can be directly compared with compound 4a to isolate the contribution of aryl fluorination to transcellular permeability, a parameter critical for selecting compounds destined for intracellular target engagement.

Synthetic Intermediate for Kinase-Targeted and Receptor-Modulating Chemical Probes

The 2,4-difluorophenyl-piperazine fragment present in C17H15F2N3O4 is a recognized pharmacophore in adenosine A2A receptor antagonists (e.g., preladenant and SCH 412348) and metabotropic glutamate receptor 5 positive allosteric modulators [5]. The 4-nitrophenyl carbamate ester can be selectively cleaved or further elaborated to install diverse amine, alcohol, or amide functional groups, enabling modular diversification of the piperazine scaffold. This makes C17H15F2N3O4 a versatile late-stage intermediate for medicinal chemistry campaigns targeting GPCRs, kinases, or other fluorinated-piperazine-sensitive protein families, where procurement of the pre-functionalized building block eliminates 3–5 synthetic steps compared to de novo construction of the 2,4-difluorophenyl-piperazine core.

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